molecular formula C8H11Cl2NO B6275001 [4-(aminomethyl)-2-chlorophenyl]methanol hydrochloride CAS No. 2138349-09-2

[4-(aminomethyl)-2-chlorophenyl]methanol hydrochloride

Cat. No.: B6275001
CAS No.: 2138349-09-2
M. Wt: 208.1
InChI Key:
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Description

[4-(aminomethyl)-2-chlorophenyl]methanol hydrochloride: is a chemical compound with the molecular formula C8H10ClNO. It is a derivative of benzyl alcohol, where the benzyl group is substituted with an aminomethyl group and a chlorine atom. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Reduction of 4-(aminomethyl)-2-chlorobenzaldehyde: One common method involves the reduction of 4-(aminomethyl)-2-chlorobenzaldehyde using a reducing agent such as sodium borohydride (NaBH4) in methanol.

    Hydrogenation of 4-(aminomethyl)-2-chlorobenzonitrile: Another method involves the hydrogenation of 4-(aminomethyl)-2-chlorobenzonitrile in the presence of a palladium catalyst under hydrogen gas.

Industrial Production Methods: Industrial production methods for [4-(aminomethyl)-2-chlorophenyl]methanol hydrochloride often involve large-scale hydrogenation processes using continuous flow reactors. These methods ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), hydrogen gas with palladium catalyst

    Substitution: Hydroxide ions (OH-), amines

Major Products Formed:

    Oxidation: 4-(aminomethyl)-2-chlorobenzaldehyde, 4-(aminomethyl)-2-chlorobenzoic acid

    Reduction: 4-(aminomethyl)-2-chlorobenzylamine, 4-(aminomethyl)-2-chlorobenzyl alcohol

    Substitution: Various substituted benzyl alcohols and amines

Mechanism of Action

The mechanism of action of [4-(aminomethyl)-2-chlorophenyl]methanol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds with active sites of enzymes, influencing their activity. The chlorine atom can participate in halogen bonding, further stabilizing the interaction with the target molecule .

Properties

CAS No.

2138349-09-2

Molecular Formula

C8H11Cl2NO

Molecular Weight

208.1

Purity

94

Origin of Product

United States

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